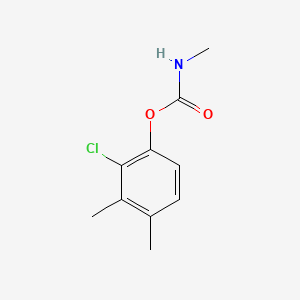

2-Chloro-3,4-xylyl methylcarbamate

Description

Structure

2D Structure

Properties

CAS No. |

8063-85-2 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

FNAAOMSRAVKQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Development of 2 Chloro 3,4 Xylyl Methylcarbamate

Established Synthetic Pathways for 2-Chloro-3,4-xylyl methylcarbamate

The most common and direct method for synthesizing this compound involves the reaction of 2-chloro-3,4-xylenol with methyl isocyanate. This approach is a specific example of a general method for producing aryl carbamates from phenolic and isocyanate precursors.

An alternative, though less favored due to safety concerns, is a two-step process involving phosgene (B1210022). In this pathway, 2-chloro-3,4-xylenol is first reacted with phosgene to form a 2-chloro-3,4-xylyl chloroformate intermediate. This intermediate is then reacted with methylamine (B109427) to yield the final product. researchgate.net

A plausible synthetic route, inferred from the synthesis of the analogous 3,5-xylyl methylcarbamate, starts with the chlorination of 3,4-xylenol to produce 2-chloro-3,4-xylenol. nih.gov This precursor is then reacted with methyl isocyanate, often in the presence of a catalyst, to yield this compound.

Reaction Mechanisms in Methylcarbamate Synthesis

The synthesis of this compound from 2-chloro-3,4-xylenol and methyl isocyanate proceeds through a nucleophilic addition mechanism. The oxygen atom of the hydroxyl group on the 2-chloro-3,4-xylenol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen atom of the isocyanate group helps to stabilize the resulting intermediate. A proton transfer then occurs, leading to the formation of the stable carbamate (B1207046) linkage. The reaction is often facilitated by a basic catalyst, which deprotonates the phenol (B47542) to increase its nucleophilicity.

In the phosgene-based route, the first step is the formation of a chloroformate from the reaction of 2-chloro-3,4-xylenol with phosgene. This is a nucleophilic acyl substitution reaction. The subsequent reaction with methylamine is also a nucleophilic acyl substitution, where the amine displaces the chloride ion to form the final carbamate product. researchgate.net

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the reaction of 2-chloro-3,4-xylenol with methyl isocyanate, basic catalysts are commonly employed to enhance the reaction rate. Tertiary amines, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts. The selection of an appropriate solvent is also important; inert aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often used.

The reaction temperature is another critical factor. While the reaction can proceed at room temperature, gentle heating may be applied to increase the reaction rate. However, excessive temperatures should be avoided to prevent potential side reactions or decomposition of the product. Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Table 1: Illustrative Reaction Conditions for Aryl N-Methylcarbamate Synthesis

| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Substituted Phenol | Triethylamine | Toluene | 80 | 4 | >90 |

| Electron-rich Phenol | None | THF | 25 | 12 | ~85 |

| Hindered Phenol | DABCO | Acetonitrile | 60 | 8 | ~92 |

Novel Approaches in Carbamate Derivatization

Recent research has focused on developing more sophisticated and sustainable methods for carbamate synthesis, including aspects of stereochemical control and the application of green chemistry principles.

Stereochemical Control in this compound Synthesis

The structure of this compound itself is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of stereoselective synthesis are highly relevant for the creation of chiral analogs of this compound, which may have applications in areas such as asymmetric catalysis or as chiral resolving agents.

For the synthesis of chiral carbamate analogs, one could start with a chiral phenol or a chiral isocyanate. Alternatively, asymmetric synthesis strategies can be employed. For instance, the kinetic resolution of a racemic mixture of a chiral phenol using a chiral acylating agent could provide access to an enantiomerically enriched phenolic precursor. Furthermore, catalytic asymmetric methods for carbamate synthesis are an area of active research, often involving the use of chiral catalysts to control the stereochemical outcome of the reaction.

Green Chemistry Principles in Synthesis of this compound Analogs

The traditional synthesis of carbamates often involves hazardous reagents like phosgene and isocyanates. Green chemistry principles aim to mitigate these issues by developing safer and more environmentally benign synthetic routes.

One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 building block. psu.edu This approach avoids the use of phosgene and can be used to synthesize carbamates directly from amines, CO₂, and alcohols. rsc.org Although this method is more commonly applied to the synthesis of aliphatic carbamates, research is ongoing to extend its applicability to aryl carbamates. The reaction of an amine with CO₂ forms a carbamic acid intermediate, which can then be esterified with a phenol like 2-chloro-3,4-xylenol. Catalytic systems, often based on alkali-metal compounds, are typically required to drive this reaction. psu.edu

Another green approach involves the catalytic oxidative carbonylation of amines and phenols, which also avoids the use of phosgene. Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of N-aryl carbamates. These methods often offer high yields and good functional group tolerance under relatively mild conditions.

The development of solvent-free reaction conditions or the use of more environmentally friendly solvents, such as ionic liquids or supercritical fluids, are also key areas of research in the green synthesis of carbamates and their analogs. Recent studies have also explored the one-pot synthesis of carbamate derivatives from aromatic amides through a green oxidation process utilizing oxone and potassium chloride. nih.govnih.gov

Table 2: Comparison of Synthetic Routes to Carbamates based on Green Chemistry Principles

| Synthetic Route | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Isocyanate-based | Phenol, Methyl Isocyanate | High yield, well-established | Toxicity of isocyanates |

| Phosgene-based | Phenol, Phosgene, Methylamine | Versatile | Extreme toxicity of phosgene |

| Carbon Dioxide-based | Phenol, Amine, CO₂, Catalyst | Use of a renewable feedstock, less toxic | Often requires high pressure, catalyst development |

| Oxidative Carbonylation | Phenol, Amine, CO, Oxidant, Catalyst | Phosgene-free | Use of toxic CO, catalyst cost |

Biochemical Mechanisms of Action of 2 Chloro 3,4 Xylyl Methylcarbamate

Enzyme Inhibition Kinetics by 2-Chloro-3,4-xylyl methylcarbamate

The primary biochemical action of this compound, a member of the carbamate (B1207046) class of compounds, involves the inhibition of acetylcholinesterase (AChE). t3db.ca This enzyme is critical for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE by carbamates like this compound leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve impulse transmission. t3db.ca

N-methylcarbamates, including this compound, inactivate acetylcholinesterase through a two-step process that mimics the initial stages of acetylcholine hydrolysis. nih.gov

Formation of a Reversible Complex: Initially, the carbamate inhibitor binds to the active site of the acetylcholinesterase enzyme, forming a temporary, non-covalent Michaelis complex. This binding is guided by structural compatibilities between the inhibitor and the enzyme's active site.

Carbamoylation of the Active Site: Following the initial binding, the carbamate transfers its carbamoyl (B1232498) group to the hydroxyl group of a critical serine residue within the enzyme's active site. nih.gov This covalent modification results in a carbamoylated enzyme that is temporarily inactive. t3db.canih.gov The leaving group, in this case, the xylyl moiety, is released. nih.gov

This mechanism is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine. nih.gov However, the subsequent hydrolytic step to regenerate the free enzyme is significantly slower for the carbamoylated enzyme compared to the acetylated enzyme. nih.gov

The inhibition of acetylcholinesterase by N-methylcarbamates is considered reversible because the carbamoylated enzyme can undergo hydrolysis to regenerate the active enzyme. nih.gov This process is known as decarbamylation. nih.gov

The interaction between enzymes like acetylcholinesterase and inhibitors such as this compound is sensitive to environmental factors like pH, temperature, and ionic strength.

pH: Enzyme activity and the rate of inhibition are significantly affected by pH. nih.govwikilectures.eu The pH influences the ionization state of amino acid residues in the enzyme's active site and the inhibitor molecule itself. lsbu.ac.uk For human serum cholinesterase, the rate of inhibition by a carbamate was observed to increase with pH, following the dissociation curve of a single group on the enzyme with a pK of 7.5. nih.gov Extreme pH values can lead to irreversible denaturation of the enzyme. wikilectures.eu

Temperature: Temperature affects the rate of chemical reactions, including enzyme catalysis and inhibition. wikilectures.eu For human serum cholinesterase inhibited by a carbamate, the second-order rate constant of inhibition increased with temperature from 5°C to 40°C. nih.gov However, for horse serum cholinesterase, the rate constant increased up to 30°C and then decreased at higher temperatures. nih.gov High temperatures can cause denaturation of the enzyme, leading to a loss of activity. wikilectures.eu

Ionic Strength: The ionic strength of the medium can influence enzyme-substrate and enzyme-inhibitor interactions by affecting the charge distribution on the surfaces of the molecules. lsbu.ac.uk Changes in ionic strength can alter the pKa of acidic and basic groups on the enzyme, potentially affecting the binding and catalytic efficiency. lsbu.ac.uk

Interactive Table: Factors Affecting Enzyme-Inhibitor Interactions

| Factor | Effect on Interaction | General Trend |

| pH | Alters ionization states of enzyme and inhibitor active sites. lsbu.ac.uk | Inhibition rate can increase or decrease depending on the specific pKa values of the interacting groups. nih.gov |

| Temperature | Affects the kinetic energy and stability of the enzyme and inhibitor. wikilectures.eu | Inhibition rate generally increases with temperature up to an optimum, then decreases due to enzyme denaturation. nih.govwikilectures.eu |

| Ionic Strength | Modulates electrostatic interactions. lsbu.ac.uk | Can influence binding affinity and catalytic rates by altering charge distributions. lsbu.ac.uk |

Comparative Biochemical Studies of this compound and Related Carbamates

The inhibitory potency of carbamates against acetylcholinesterase is highly dependent on their chemical structure. Comparative studies reveal significant differences in the rates of carbamoylation and decarbamylation among various carbamate compounds.

For instance, the size of the N-alkyl substituents on the carbamoyl group has a marked effect on the decarbamylation rate. An increase in the size of these groups can significantly slow down the reactivation of the inhibited enzyme. nih.gov Studies comparing N,N-dimethylcarbamates to N-ethyl-N-methylcarbamates have shown a substantial decrease in the decarbamylation rate constant with the larger substituent. nih.gov

Structural Determinants of Enzymatic Interaction with this compound

The specific interaction of this compound with acetylcholinesterase is dictated by its molecular structure. The enzyme's active site is located within a deep and narrow gorge, which contains a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.gov

The binding of this compound to the active site is a prerequisite for the carbamoylation reaction. The substituted xylyl group of the molecule fits into the active site gorge, and its orientation is crucial for the subsequent covalent reaction with the serine residue. The chlorine atom and the two methyl groups on the phenyl ring of this compound influence its electronic properties and steric fit within the active site, thereby affecting its inhibitory potency. The precise fit and electronic complementarity between the carbamate and the enzyme's active site are key determinants of the efficiency of the inhibition process. nih.gov

Advanced Degradation Methodologies for 2 Chloro 3,4 Xylyl Methylcarbamate Remediation

Advanced Oxidation Processes (AOPs) for 2-Chloro-3,4-xylyl methylcarbamate Remediation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to eliminate organic and inorganic contaminants from water and wastewater. pinnacleozone.com These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). pinnacleozone.comresearchgate.netnetsolwater.com With a high oxidation potential, these radicals can effectively degrade a wide array of persistent and toxic organic pollutants, such as carbamate (B1207046) pesticides, transforming them into simpler and less harmful substances like water, carbon dioxide, and inorganic ions. pinnacleozone.comnetsolwater.comgnest.org

AOPs are considered a promising technology for the remediation of water contaminated with pesticides that are often resistant to conventional treatment methods. netsolwater.comgnest.orgceon.rs These processes can be broadly categorized as photochemical or non-photochemical, and as homogeneous or heterogeneous systems. gnest.org Photochemical AOPs, which utilize light to initiate the oxidative degradation, include heterogeneous photocatalysis with semiconductors and homogeneous photo-Fenton processes, both of which are effective for pesticide removal. gnest.orgceon.rs

Heterogeneous Photocatalysis with Semiconductor Materials (e.g., TiO₂)

Heterogeneous photocatalysis is a widely studied AOP that employs a solid semiconductor catalyst, most commonly titanium dioxide (TiO₂), to degrade pollutants in an aqueous medium under irradiation. ceon.rsresearchgate.net When the semiconductor is illuminated with light of sufficient energy (i.e., greater than its band gap), it generates reactive species that can break down complex organic molecules. youtube.com This technology is noted for its potential to completely mineralize recalcitrant organic compounds. nih.gov Studies on various pesticides, including carbamates, have demonstrated the efficacy of TiO₂-based photocatalysis. nih.govcabidigitallibrary.org

Mechanisms of Photocatalytic Degradation (e.g., Hydroxyl Radical Formation)

The mechanism of photocatalytic degradation is initiated when a semiconductor catalyst like TiO₂ absorbs photons, typically from UV light, with energy equal to or greater than its band gap. youtube.comnih.gov This absorption of energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. youtube.comnih.gov

These electron-hole pairs are the driving force of the photocatalytic process. The highly oxidative holes can directly oxidize organic pollutant molecules adsorbed on the catalyst's surface. nih.gov More importantly, they can react with water molecules or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). nih.govnih.gov Simultaneously, the electrons in the conduction band can react with dissolved oxygen molecules to produce superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species, including hydroxyl radicals. youtube.com These powerful and non-selective hydroxyl radicals are the primary agents responsible for the degradation of a wide range of organic pollutants, including the cleavage and mineralization of complex pesticide molecules like carbamates. nih.govnih.gov

Kinetics and Efficiency of Photocatalytic Systems

The rate of photocatalytic degradation of organic pollutants often follows pseudo-first-order kinetics, particularly at low initial concentrations of the pollutant. cabidigitallibrary.orgnih.govnih.govresearchgate.net This kinetic model, derived from the Langmuir-Hinshelwood model, is commonly used to describe the relationship between the degradation rate and the pollutant concentration. nih.govrsc.org

The efficiency of a photocatalytic system is influenced by numerous factors, including the type of photocatalyst, the initial concentration of the pollutant, and the reaction conditions. cabidigitallibrary.org For instance, in a study on the carbamate insecticide carbofuran (B1668357), nearly complete removal of an 88.4 mg L⁻¹ solution was achieved within 2 hours using a ZnO catalyst. cabidigitallibrary.orgresearchgate.net Another study on five different pesticides, including the carbamate methomyl (B1676398), found that TiO₂ photocatalysis led to complete degradation within 20-24 hours of irradiation. nih.gov The efficiency can be significantly higher than direct photolysis, where the degradation of the same pesticides took between 64 and 100 hours. nih.gov

Table 1: Representative Kinetic Data for Photocatalytic Degradation of the Carbamate Insecticide Carbofuran

| Catalyst (2 g L⁻¹) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

|---|---|---|

| ZnO Merck | 0.1072 | 6.47 |

| TiO₂ Degussa P-25 | 0.0822 | 8.43 |

| TiO₂ Merck Eusolex® T | 0.0268 | 25.86 |

| TiO₂ Merck anatase | 0.0179 | 38.72 |

| TiO₂ Merck R-706 rutile | 0.0143 | 48.47 |

Data sourced from a study on carbofuran degradation under polychromatic light. cabidigitallibrary.org

Influence of Operational Parameters (e.g., Catalyst Concentration, pH)

The efficiency of heterogeneous photocatalysis is highly dependent on several operational parameters. Optimizing these parameters is crucial for achieving maximum degradation rates.

Catalyst Concentration: The concentration of the photocatalyst plays a significant role. Initially, increasing the catalyst loading enhances the degradation rate by providing more active sites for the reaction. However, beyond an optimal concentration, the efficiency may decrease. This is because excessive catalyst particles can increase the turbidity of the solution, leading to light scattering and a reduction in the penetration of UV light into the reactor. cabidigitallibrary.org In one study, 2 g L⁻¹ was determined to be the optimal concentration for carbofuran degradation. cabidigitallibrary.org

pH of the Solution: The pH of the aqueous solution is a critical parameter that affects both the surface charge of the photocatalyst and the chemical state of the target pollutant. mdpi.comnih.gov The point of zero charge (pHpzc) of the catalyst determines its surface charge; the surface is positively charged at pH values below the pHpzc and negatively charged at pH values above it. mdpi.com For example, the degradation of certain pollutants is more effective in acidic media, while for others, alkaline conditions are more favorable. mdpi.comresearchgate.net This is because the pH influences the adsorption of the pollutant onto the catalyst surface, which is often a prerequisite for efficient degradation. mdpi.comnih.gov The effect of pH can be complex and depends on the specific properties of both the pesticide and the catalyst. nih.gov

Table 2: General Influence of Operational Parameters on Photocatalytic Degradation

| Parameter | General Effect on Degradation Rate | Rationale |

|---|---|---|

| Catalyst Concentration | Increases to an optimum, then decreases | Higher concentration provides more active sites, but excess leads to light scattering and particle agglomeration. cabidigitallibrary.org |

| pH | Varies depending on the pollutant and catalyst | Affects the surface charge of the catalyst and the speciation of the pollutant, influencing adsorption and reaction pathways. mdpi.comnih.govmdpi.com |

| Initial Pollutant Concentration | Generally decreases with increasing concentration | At higher concentrations, active sites on the catalyst surface become saturated, and light penetration may be reduced. cabidigitallibrary.orgresearchgate.net |

| Light Intensity | Generally increases with increasing intensity | Higher light intensity generates more electron-hole pairs, leading to more reactive oxygen species. |

Homogeneous Photocatalysis (e.g., Fe Complexes)

Homogeneous photocatalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the aqueous solution. gnest.org A prominent example is the photo-Fenton process, which utilizes iron (Fe) ions (e.g., Fe²⁺ or Fe³⁺) and an oxidant, most commonly hydrogen peroxide (H₂O₂), under UV-Vis light irradiation. netsolwater.comnih.gov

The photo-Fenton reaction generates hydroxyl radicals at a faster rate than the conventional Fenton process. The process is initiated by the reaction between Fe²⁺ and H₂O₂, and the photoreduction of Fe³⁺ back to Fe²⁺ by UV light enhances the catalytic cycle, leading to a continuous and efficient production of •OH radicals. netsolwater.com This method has been shown to be highly effective for the degradation of various pesticides, including carbamates like carbendazim (B180503) and methomyl. researchgate.netnih.gov For instance, the photo-Fenton process achieved 96% removal of carbendazim within just 15 minutes. nih.gov

Other Chemical Oxidation Technologies

Beyond photocatalytic methods, other chemical oxidation technologies are also employed for the degradation of persistent organic pollutants. These AOPs are also based on the generation of powerful oxidizing radicals.

Ozonation: This process uses ozone (O₃) as a strong oxidizing agent. researchgate.net Ozone can react with organic compounds directly through selective attacks on specific functional groups or indirectly through the formation of hydroxyl radicals when ozone decomposes in water, particularly at higher pH. researchgate.net The combination of ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly enhance •OH radical production and thus the degradation efficiency for pesticides like carbofuran. gnest.org

Fenton's Reagent: The classic Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) in acidic conditions to produce hydroxyl radicals. pinnacleozone.comnetsolwater.com While effective, this non-photochemical method can be enhanced with UV light to become the photo-Fenton process, as described earlier. netsolwater.com

Ultrasonic Cavitation: The application of high-frequency ultrasound can lead to the formation and collapse of microscopic bubbles in a liquid. This phenomenon, known as acoustic cavitation, generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals. This process has been coupled with Fenton and photo-Fenton reactions to accelerate pesticide degradation. nih.gov

Integration of Degradation Technologies for Enhanced Removal of this compound

The combination of different advanced oxidation processes (AOPs) can lead to a significant improvement in the degradation and mineralization of persistent organic pollutants like this compound. This enhancement is often attributed to the increased production of highly reactive hydroxyl radicals (•OH) and the overcoming of limitations associated with individual processes. iastate.edugnest.org The integration of technologies such as ozonation, photocatalysis, ultrasound, and Fenton processes has shown promise for the effective treatment of pesticide-contaminated water. nih.govnycu.edu.tw

Research on the degradation of carbamate pesticides, such as methomyl and carbofuran, provides valuable insights into the potential efficacy of these integrated systems for this compound. The combination of ultrasound with the photo-Fenton process, for instance, has demonstrated a dramatic acceleration in the degradation of methomyl, achieving complete removal in a significantly shorter time compared to the individual processes. nih.gov Similarly, the coupling of ozonation with UV radiation or Fenton's reagent has been shown to be highly effective in the decomposition of carbofuran. nih.gov

The synergistic effect observed in these integrated systems is a key advantage. For example, in photocatalytic ozonation, the degradation rates are often higher than the sum of the rates of individual ozonation and photocatalysis. iastate.edu This synergy arises from multiple factors, including the enhanced generation of reactive oxygen species and improved mass transfer of the pollutant to the catalyst surface. researchgate.net

The following data tables summarize the findings from studies on the integrated degradation of carbamate pesticides, which can be considered analogous to the potential remediation of this compound.

Table 1: Integrated Degradation of Methomyl

| Integrated Process | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Key Findings | Reference |

| Ultrasound + H₂O₂ | Not Specified | 100 | 27 | Accelerated degradation compared to ultrasound alone. | nih.gov |

| Ultrasound + Fenton | Not Specified | 100 | 18 | Faster degradation than US + H₂O₂. | nih.gov |

| Ultrasound + Photo-Fenton | Not Specified | 100 | 9 | Most effective combination for degradation and mineralization (78.8%). | nih.gov |

| Photocatalysis (TiO₂) | 1.23 x 10⁻⁴ mol/L | 100 | 45 | Complete disappearance of the pesticide. | nih.gov |

Table 2: Integrated Degradation of Carbofuran

| Integrated Process | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Rate Constant (min⁻¹) | Key Findings | Reference |

| Ozone + UV Radiation | Not Specified | - | - | - | Improved decomposition levels compared to single oxidants. | nih.gov |

| UV Radiation + H₂O₂ | Not Specified | - | - | - | Enhanced degradation through hydroxyl radical generation. | nih.gov |

| UV Radiation + Fenton (Photo-Fenton) | Not Specified | - | - | - | The most effective process among the combinations tested. | nih.gov |

| Ultrasound + Fenton | 20 | >99 | 30 | 102.7 x 10⁻³ | Highly efficient degradation and mineralization (46%). | nycu.edu.tw |

| Ultrasound + Fenton | 100 | 63 | 30 | 41.3 x 10⁻³ | Efficiency decreases with increasing initial concentration. | nycu.edu.tw |

| Ozonation | 200 ppm | 79 | 10 | - | Effective degradation with 53% TOC reduction. | nih.gov |

| Solar Photocatalysis (ZnO) | Not Specified | ~100 | 240 | - | ZnO found to be more efficient than TiO₂ for carbofuran removal. | researchgate.net |

These findings underscore the potential of integrated advanced oxidation processes for the efficient remediation of water contaminated with carbamate pesticides like this compound. The choice of the specific integrated system would depend on factors such as the initial pollutant concentration, the desired level of mineralization, and economic considerations. Further research focusing specifically on this compound is necessary to optimize these integrated technologies for its effective and complete removal from the environment.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Chloro 3,4 Xylyl Methylcarbamate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate (B1207046) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are crucial for designing new, potent, and safer insecticides by predicting the activity of novel molecules before their synthesis. nih.gov

For carbamate insecticides, QSAR studies have been performed to understand the structural features that govern their primary mode of action: the inhibition of acetylcholinesterase (AChE). tandfonline.comnih.gov These studies typically involve a dataset of carbamate derivatives with known AChE inhibitory activities (often expressed as IC₅₀ or LD₅₀ values). nih.gov Various molecular descriptors are calculated for each compound, which can be categorized as topological, spatial, thermodynamic, and electronic, among others. nih.gov Through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity. plos.org

A typical QSAR model for carbamate insecticides might reveal the following relationships:

Hydrophobicity: A positive correlation often exists between the hydrophobicity of the substituent groups and the insecticidal activity, suggesting that more lipophilic compounds better penetrate the insect's cuticle and membranes to reach the target site. nih.gov

Electronic Properties: The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the carbamate ester group, which is critical for the carbamoylation of the AChE active site. Descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be important. plos.org

Steric Factors: The size and shape of the molecule and its substituents play a vital role in how well the compound fits into the active site of the AChE enzyme. nih.gov

For instance, a 2D-QSAR study on a series of carbamate derivatives designed as AChE inhibitors identified the Connolly Accessible Area, ELUMO, and the percentage of hydrogen atoms as key descriptors influencing their inhibitory capacity. plos.org Another approach, 3D-QSAR, which considers the three-dimensional properties of the molecules, has also been successfully applied. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent inhibitors. nih.gov These models have shown good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). tandfonline.comnih.gov

Table 1: Key Findings from a Representative QSAR Study on Carbamate Insecticides

| QSAR Model Type | Key Molecular Descriptors | Statistical Significance | Implication for Activity |

|---|---|---|---|

| 2D-QSAR | Connolly Accessible Area, ELUMO, Hydrogen % | r² = 0.81, r²adj = 0.78, Q²cv = 0.56, r²test = 0.82 plos.org | The size, electronic properties, and hydrogen content of the molecule are crucial for its anti-acetylcholinesterase activity. plos.org |

Molecular Docking and Simulation Studies of 2-Chloro-3,4-xylyl methylcarbamate

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the interactions between a drug or pesticide and its biological target at a molecular level.

For this compound, the primary target is the enzyme acetylcholinesterase (AChE). nih.gov Carbamates inhibit AChE by acting as a substrate that carbamoylates a serine residue within the enzyme's active site. nih.govnih.gov This process is analogous to the reaction with the natural substrate, acetylcholine (B1216132), but the subsequent hydrolysis of the carbamoylated enzyme is significantly slower, leading to the inactivation of the enzyme. nih.gov

Molecular docking studies of carbamates into the active site of AChE have elucidated key interactions that stabilize the enzyme-ligand complex and facilitate the carbamoylation reaction. semanticscholar.org The active site of AChE is located at the bottom of a deep and narrow gorge, which contains several important amino acid residues. nih.gov

Key interactions for carbamates typically include:

Covalent Bond Formation: The primary inhibitory action involves the formation of a covalent bond between the carbamate's carbonyl carbon and the hydroxyl group of the catalytic serine residue (e.g., Ser203 in human AChE). nih.gov

Hydrogen Bonding: The carbamate moiety can form hydrogen bonds with residues in the oxyanion hole (e.g., Gly118, Gly119, Ala201), which stabilizes the transition state during carbamoylation. nih.gov

π-π Stacking: The aromatic ring of the xylyl group is expected to engage in π-π stacking interactions with the indole (B1671886) ring of a tryptophan residue (e.g., Trp86) in the choline-binding site or peripheral anionic site. nih.govnih.gov This interaction is crucial for correctly orienting the ligand within the active site.

Hydrophobic Interactions: The dimethylphenyl group and the methyl group on the carbamate nitrogen can form hydrophobic interactions with various nonpolar residues lining the active site gorge. nih.gov

Table 2: Predicted Key Interacting Residues for this compound in the AChE Active Site

| Interacting Residue (Example from Torpedo californica AChE) | Type of Interaction | Role in Inhibition |

|---|---|---|

| Ser200 | Covalent Bonding | Forms the carbamoylated enzyme, leading to inactivation. nih.gov |

| His440, Glu327 | Catalytic Triad | Facilitates the nucleophilic attack of the serine on the carbamate. nih.gov |

| Gly118, Gly119, Ala201 | Hydrogen Bonding (Oxyanion Hole) | Stabilizes the negatively charged oxygen of the tetrahedral intermediate. nih.gov |

| Trp84 | π-π Stacking, Hydrophobic | Orients the aromatic part of the ligand in the active site. nih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy, kcal/mol) of the ligand to the protein. nih.gov A lower (more negative) binding energy generally suggests a more stable enzyme-ligand complex and, consequently, a higher inhibitory potency. nih.gov These scoring functions take into account the various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, as well as the desolvation penalties upon binding. nih.gov

By docking a series of carbamate derivatives and comparing their calculated binding affinities with their experimentally determined inhibitory potencies (e.g., IC₅₀ values), a correlation can be established. semanticscholar.org This allows for the in silico screening of virtual libraries of novel carbamate structures to identify those with the highest predicted binding affinities, prioritizing them for synthesis and experimental testing. plos.org The docking results for this compound would be compared with known potent carbamate inhibitors to predict its relative inhibitory strength. semanticscholar.org

Molecular Dynamics Simulations of this compound in Biological and Environmental Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the system, complementing the static picture offered by molecular docking.

For this compound, MD simulations can be applied to investigate several aspects:

Stability of the Enzyme-Ligand Complex: Following a docking study, an MD simulation of the this compound-AChE complex can be run to assess the stability of the predicted binding pose. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions observed in the docking pose are maintained over time. nih.gov This provides a more rigorous validation of the binding mode. plos.org

Conformational Changes: MD simulations can reveal how the binding of the inhibitor induces conformational changes in the enzyme, and vice versa. nih.gov It can also show the flexibility of the ligand within the binding pocket.

Behavior in Environmental Systems: MD simulations can be used to study the behavior of this compound in environmental media, such as water. nih.govnih.gov These simulations can provide insights into its solvation, aggregation potential, and interactions with other environmental components like dissolved organic matter. This information is valuable for predicting its environmental transport and fate.

Theoretical Calculation of Reaction Pathways and Intermediates for this compound Degradation

Understanding the degradation pathways of pesticides is crucial for assessing their environmental persistence and the potential toxicity of their transformation products. Theoretical calculations, often using quantum mechanics (QM) methods, can elucidate the mechanisms of these degradation reactions.

The primary degradation pathways for carbamate pesticides in the environment include hydrolysis and oxidation, often initiated by hydroxyl radicals (•OH). researchgate.netclemson.edu

Hydrolysis: Carbamates can undergo hydrolysis, which involves the cleavage of the ester bond. clemson.edu This reaction can be catalyzed by acids or bases. clemson.edu Theoretical calculations can model the reaction mechanism, for example, by simulating the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. nih.gov These calculations can determine the activation energies for different proposed pathways, identifying the most energetically favorable route and the rate-determining step. nih.gov The hydrolysis of the related carbamate methomyl (B1676398) has been studied using a combined quantum mechanics/molecular mechanics (QM/MM) approach to model the enzymatic hydrolysis, identifying the serine-initiated nucleophilic attack as the rate-determining step. nih.gov

Oxidation by Hydroxyl Radicals: In the atmosphere and in aquatic environments, the reaction with hydroxyl radicals is a significant degradation pathway for many organic pollutants. researchgate.net For carbamates, •OH can react via hydrogen abstraction from the N-methyl group or addition to the aromatic ring. researchgate.net Computational studies can calculate the energy barriers for these different reaction channels, predicting the most likely initial step in the oxidative degradation process. researchgate.net The results of such studies indicate that hydrogen abstraction from the methyl group is often a major reaction channel. researchgate.net

These theoretical calculations also allow for the identification of the structures of transient intermediates and final degradation products. nih.gov This information is vital for analytical chemists seeking to detect these products in environmental samples and for toxicologists assessing the potential risks associated with pesticide degradation.

Table 3: Potential Degradation Reactions and Intermediates of this compound

| Degradation Process | Reactant | Potential Intermediates | Potential Final Products |

|---|---|---|---|

| Hydrolysis | H₂O, OH⁻ | Tetrahedral intermediate | 2-Chloro-3,4-xylenol, Methylamine (B109427), CO₂ nih.gov |

Advanced Analytical Methodologies for 2 Chloro 3,4 Xylyl Methylcarbamate Research

Sample Preparation and Extraction Strategies for 2-Chloro-3,4-xylyl methylcarbamate from Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix (e.g., soil, water, food) and concentrate it prior to chromatographic analysis. This process removes interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique. researchgate.net In SPE, a liquid sample is passed through a cartridge containing a solid sorbent. The analyte, this compound, is retained on the sorbent while other matrix components pass through. The analyte is then eluted from the cartridge using a small volume of an appropriate solvent. The choice of sorbent (e.g., C18, cyanopropyl) is crucial and depends on the polarity of the analyte and the nature of the matrix. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive extraction technique that has gained popularity for its simplicity and efficiency. conicet.gov.aryoutube.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.govnih.gov The analyte partitions from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. conicet.gov.aryoutube.com Different fiber coatings (e.g., polydimethylsiloxane) are available to suit various analytes. nih.govnih.gov

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Exhaustive extraction onto a packed bed sorbent. | Non-exhaustive equilibrium-based extraction onto a coated fiber. conicet.gov.ar |

| Solvent Use | Requires solvents for conditioning and elution. | Solvent-free (for GC analysis). youtube.com |

| Procedure | Multi-step: condition, load, wash, elute. | Two-step: absorption, desorption. |

| Application | Cleanup and concentration of liquid samples. | Analysis of volatile/semi-volatile compounds in various matrices. conicet.gov.ar |

| Automation | Can be automated. | Easily automated for high-throughput analysis. youtube.com |

Table 3: Comparison of SPE and SPME Techniques

Derivatization Techniques for Enhanced Analytical Detection

For compounds like this compound, which contain polar functional groups, derivatization is a crucial step to improve their volatility and thermal stability for gas chromatography (GC) analysis. This chemical modification of an analyte can also enhance the response of specific detectors.

Common derivatization strategies applicable to carbamate (B1207046) pesticides involve targeting the N-H group of the carbamate moiety. Two primary approaches are silylation and acylation.

Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. The derivatization of the N-H group on the methylcarbamate portion of this compound would increase its volatility and improve peak shape in GC analysis.

Acylation: Acylation with reagents like alkyl chloroformates can be performed in an aqueous medium, which simplifies sample preparation. For instance, ethyl chloroformate (ECF) reacts with the amine group to form a more stable and less polar derivative suitable for GC analysis. This approach is advantageous as it can be rapid and requires minimal sample handling.

The choice of derivatization reagent depends on factors such as the analyte's properties, the sample matrix, and the analytical method. The increase in molecular weight from derivatization must be considered, as a significant increase could raise the boiling point excessively. researchgate.net

Matrix Effects in this compound Analysis

The analysis of this compound in complex samples like soil, water, or biological tissues is often complicated by matrix effects, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. mdpi.com This can lead to either signal suppression or enhancement, affecting the accuracy and precision of quantification. nih.govresearchgate.net

The primary causes of matrix effects are impurities that are co-extracted with the target analyte. mdpi.com In LC-MS, these impurities can interfere with the formation of gas-phase ions in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In GC, matrix components can impact the transfer of the analyte from the injector to the column. mdpi.com

The extent of the matrix effect can be classified based on the percentage of signal suppression or enhancement. A common classification is as follows:

No significant matrix effect: -20% to 20%

Medium matrix effect: -50% to -20% or 20% to 50%

Strong matrix effect: < -50% or > 50% researchgate.net

To mitigate matrix effects, several strategies are employed:

Sample Preparation: Advanced cleanup techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components. nih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of the analyte as an internal standard is a highly effective way to correct for matrix effects, as the internal standard and the analyte will be affected similarly by the matrix.

The following table illustrates typical matrix effects observed for different pesticides in various matrices, highlighting the variability of this phenomenon.

| Pesticide | Matrix | Analytical Method | Matrix Effect (%) | Reference |

| Carbofuran (B1668357) | Fish Tissue | LC-MS/MS | -56 to -71 | researchgate.net |

| Hexythiazox | Fish Tissue | LC-MS/MS | -56 to -71 | researchgate.net |

| Thiacloprid | Fish Tissue | LC-MS/MS | -56 to -71 | researchgate.net |

| Thiamethoxam | Fish Tissue | LC-MS/MS | -56 to -71 | researchgate.net |

| Fenhexamid | Fish Tissue | GC-MS | +67 to +140 | researchgate.net |

| Cypermethrin | Fish Tissue | GC-MS | +67 to +140 | researchgate.net |

| Coumaphos | Fish Tissue | GC-MS | +67 to +140 | researchgate.net |

| Bifenthrin | Chinese Chives | LC-MS/MS | -18.8 to +7.2 | mdpi.com |

| Butachlor | Chinese Chives | LC-MS/MS | -18.8 to +7.2 | mdpi.com |

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and ongoing quality control are essential. eurl-pesticides.eu Method validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Method Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by a calibration curve, and the coefficient of determination (r²) should be close to 1. researchgate.net

Accuracy (Recovery): The closeness of the measured value to the true value. It is assessed by analyzing spiked samples at different concentration levels. Acceptable recovery is often within the 70-120% range. researchgate.net

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD), which should typically be less than 20%. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Quality Control Procedures:

Ongoing quality control (QC) ensures the continued performance of a validated method. Key QC practices include:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed to check for contamination from solvents, reagents, or equipment. eurl-pesticides.eu

Use of Control Samples: Spiked samples or certified reference materials are analyzed with each batch of samples to monitor the accuracy and precision of the method.

Calibration Checks: The instrument's calibration is verified at regular intervals. The deviation of individual calibration points should not exceed ±20%. eurl-pesticides.eu

Proper Storage: Standards and samples should be stored under appropriate conditions (e.g., low temperature, in the dark) to prevent degradation. eurl-pesticides.eu

The following table presents typical method validation data for the analysis of various pesticides, illustrating the performance characteristics that would be expected for a validated method for this compound.

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | mdpi.comresearchgate.net |

| Recovery (%) | 70 - 120 | researchgate.net |

| Precision (RSD %) | < 20 | researchgate.net |

| LOQ (mg/kg) | 0.005 | mdpi.com |

Spectroscopic Approaches for Structural Elucidation of this compound Metabolites

The identification of metabolites of this compound is crucial for understanding its biotransformation pathways. Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the primary tools for the structural elucidation of these metabolites. epa.gov

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable metabolites, or those that can be made so through derivatization. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for identification. For a related compound, Xylylcarb (3,4-dimethylphenyl methylcarbamate), the GC-MS spectrum shows major peaks at m/z 122, 107, and 121, which correspond to fragments of the molecule. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of metabolites without the need for derivatization. The precursor ion is selected and fragmented to produce a product ion spectrum. For Xylylcarb, with a precursor ion [M+H]⁺ at m/z 180.1019, a major product ion is observed at m/z 123. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of molecules. epa.gov While not as sensitive as MS, NMR is unparalleled for determining the precise arrangement of atoms. For a related compound, 3,5-Xylyl methylcarbamate, the ¹H NMR and ¹³C NMR spectra provide key information:

¹H NMR: The proton NMR spectrum shows signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the N-methyl group. The chemical shifts and coupling patterns help to determine the substitution pattern on the aromatic ring. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carbamate group. nih.gov

The following tables summarize spectroscopic data for related xylyl methylcarbamate compounds, which can serve as a reference for the structural elucidation of this compound metabolites.

GC-MS Data for Xylylcarb (3,4-dimethylphenyl methylcarbamate) nih.gov

| Retention Time (min) | Top 5 Peaks (m/z) |

|---|

MS-MS Data for Xylylcarb (3,4-dimethylphenyl methylcarbamate) nih.gov

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) |

|---|

¹H NMR Data for 3,5-Xylyl methylcarbamate in CDCl₃ nih.gov

| Chemical Shift (ppm) | Assignment |

|---|---|

| 6.82 | Aromatic H |

| 6.73 | Aromatic H |

| 4.98 | NH |

| 2.86, 2.85 | N-CH₃ |

¹³C NMR Data for 3,5-Xylyl methylcarbamate in CDCl₃ nih.gov

| Chemical Shift (ppm) | Assignment |

|---|---|

| 155.53 | C=O |

| 151.00 | C-O (Aromatic) |

| 139.07 | C (Aromatic) |

| 127.05 | CH (Aromatic) |

| 119.24 | CH (Aromatic) |

| 27.68 | N-CH₃ |

Future Research Directions for 2 Chloro 3,4 Xylyl Methylcarbamate

Integration of Omics Technologies in Biodegradation Studies

The biodegradation of carbamates is a key process in their environmental dissipation, and a deeper understanding of the underlying microbial mechanisms is essential. While traditional methods have identified various microbial species capable of degrading carbamates, the advent of "omics" technologies offers an unprecedented opportunity to explore the intricate details of these processes at a molecular level. researchgate.netnih.gov Future research on 2-Chloro-3,4-xylyl methylcarbamate should prioritize the integration of metagenomics, transcriptomics, proteomics, and metabolomics.

Metagenomics can be employed to analyze the genetic material recovered directly from environmental samples, such as soil and water, contaminated with this compound. acs.org This approach can help identify the full spectrum of microbial communities involved in its degradation, including currently unculturable microorganisms. frontiersin.orgresearchgate.net By identifying novel genes and enzymes responsible for the breakdown of this specific carbamate (B1207046), metagenomics can pave the way for the development of enhanced bioremediation strategies. nih.govfrontiersin.orgnih.gov

Transcriptomics will be invaluable in understanding how microbial gene expression changes in response to the presence of this compound. By analyzing the complete set of RNA transcripts, researchers can pinpoint the specific genes that are upregulated during the degradation process. inchem.org This can provide critical insights into the regulatory networks and metabolic pathways activated for the catabolism of this compound. researchgate.netnih.gov

Proteomics , the large-scale study of proteins, can identify the key enzymes and other proteins directly involved in the cleavage and further breakdown of the this compound molecule. nih.gov Identifying these catalytic proteins and understanding their structure and function is crucial for designing enzyme-based bioremediation technologies.

By integrating these omics technologies, researchers can build a holistic picture of the biodegradation of this compound, from the responsible genes and microorganisms to the final metabolic products. This knowledge will be instrumental in developing more effective and targeted bioremediation approaches. inchem.orgresearchgate.net

Development of Predictive Models for Environmental Fate and Ecotoxicology

Predictive models are essential tools for assessing the potential risks of pesticides without extensive and costly experimental studies. nih.gov For this compound, future research should focus on the development and validation of robust predictive models for its environmental fate and ecotoxicological effects.

Quantitative Structure-Activity Relationship (QSAR) models are a key area for development. These computational models correlate the chemical structure of a compound with its biological activity or environmental properties. acs.orgresearchgate.net Future work should aim to develop specific QSAR models for this compound and its transformation products to predict key parameters such as its persistence in soil and water, potential for bioaccumulation, and toxicity to a range of non-target organisms. nih.govnih.gov The development of both global and local QSAR models, tailored to specific chemical classes and endpoints, will enhance predictive accuracy. researchgate.net

Environmental fate models , such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), should be parameterized and validated for this compound. nih.govnih.gov This will allow for more accurate predictions of its movement and persistence in different environmental compartments, including soil, surface water, and groundwater. nih.govnih.gov These models can simulate various environmental scenarios to estimate environmental concentrations and inform risk assessments. researchgate.net

Toxicokinetic-Toxicodynamic (TKTD) models offer a more mechanistic approach to predicting the effects of pesticides on organisms over time. inchem.org Future research should explore the development of TKTD models for this compound to better understand the relationship between exposure concentration, internal dose, and toxic effects in various species.

A crucial aspect of model development is the consideration of transformation products . The degradation of this compound can lead to the formation of metabolites that may have different toxicity and environmental behavior than the parent compound. nih.govnih.govbattelle.org Predictive models must, therefore, also account for the fate and effects of these transformation products to provide a comprehensive risk assessment.

The table below outlines key parameters for the development of predictive models for this compound.

| Model Type | Key Parameters to Predict | Data Requirements |

| QSAR | Toxicity (LC50, LD50), Bioaccumulation Factor, Soil Sorption Coefficient (Koc) | Chemical structure, experimental toxicity data, physicochemical properties |

| Environmental Fate Models | Persistence (half-life), Leaching potential, Runoff potential | Physicochemical properties, soil characteristics, climate data |

| TKTD Models | Uptake and elimination rates, internal threshold concentrations for toxicity | Time-course toxicity data, exposure concentrations |

Exploration of Advanced Materials for Remediation Technologies

In addition to bioremediation, the development of advanced materials for the removal of this compound from contaminated environments is a critical area for future research. These materials can offer efficient and rapid methods for water and soil purification.

Biochar , a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential for the adsorption of various pesticides. acs.orgnih.govfrontiersin.orgnih.gov Future studies should investigate the efficacy of biochar derived from different feedstocks and produced under various pyrolysis conditions for the removal of this compound. The modification of biochar to enhance its surface area and introduce specific functional groups could further improve its adsorption capacity. frontiersin.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable structures. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net Research should be directed towards the design and synthesis of MOFs that can selectively adsorb and/or catalytically degrade this compound. The potential of MOFs as photocatalysts for the degradation of this compound under sunlight should also be explored. inchem.org

Nanomaterials , such as magnetic nanoparticles and graphene-based materials, offer unique properties for environmental remediation. nih.govresearchgate.net Magnetic nanoparticles can be easily separated from treated water, while graphene-based materials possess a large surface area for adsorption. Future research could focus on developing nanocomposites that combine the advantages of different materials for the efficient removal of this compound. nih.gov

Advanced Oxidation Processes (AOPs) , which involve the generation of highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants. nih.govchemscene.comvardhaman.orgjpmsonline.com The application of AOPs, such as Fenton and photo-Fenton processes, photocatalysis using materials like TiO2, and persulfate-based oxidation, for the degradation of this compound warrants further investigation. nih.gov

The following table summarizes promising advanced materials and their potential application in the remediation of this compound.

| Advanced Material | Remediation Mechanism | Potential Advantages |

| Biochar | Adsorption | Low cost, sustainable, improves soil quality |

| Metal-Organic Frameworks (MOFs) | Adsorption, Catalysis, Photocatalysis | High selectivity, large surface area, tunable properties |

| Nanomaterials | Adsorption, Catalysis | High reactivity, ease of separation (magnetic nanoparticles) |

| Advanced Oxidation Processes | Chemical Oxidation | Rapid and complete degradation of the compound |

Multidisciplinary Approaches in Carbamate Research

Addressing the complex challenges posed by carbamate pesticides like this compound requires a move beyond single-discipline research. Future investigations should be framed within a multidisciplinary context, integrating expertise from chemistry, biology, environmental science, toxicology, and even social sciences.

A holistic environmental risk assessment requires collaboration between environmental chemists, who can model the fate and transport of the pesticide, and ecotoxicologists, who study its effects on non-target organisms. frontiersin.orgnih.gov This integrated approach can provide a more realistic picture of the potential risks in complex ecosystems. acs.org

The development of safer and more effective pesticides can be fostered through collaboration between chemists, who design new molecules, and toxicologists, who evaluate their safety profiles. nih.gov This synergy can lead to the creation of "greener" pesticides with reduced environmental impact.

Understanding the socio-economic dimensions of pesticide use is also crucial. researchgate.net Collaboration with social scientists can help in understanding farmers' practices, the economic drivers of pesticide use, and the public's perception of risks. This can inform the development of more effective policies and educational programs to promote safer and more sustainable pest management practices.

Furthermore, public health studies are essential to assess the potential long-term health effects of exposure to carbamate pesticides. This requires collaboration between epidemiologists, toxicologists, and medical professionals to design and conduct comprehensive studies. frontiersin.orgnih.gov

Finally, a systems biology approach , which integrates data from genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the interactions between carbamates and biological systems. This requires collaboration between biologists, chemists, and computational scientists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.